7-Bromo-4-hydroxy-2-phenylquinoline

Descripción general

Descripción

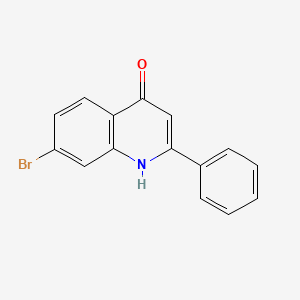

7-Bromo-4-hydroxy-2-phenylquinoline is a synthetic compound belonging to the quinoline family. It is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a phenyl group at the 2nd position on the quinoline ring. This compound has a molecular formula of C15H10BrNO and a molecular weight of 300.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline typically involves the bromination of 4-hydroxy-2-phenylquinoline. One common method is the reaction of 4-hydroxy-2-phenylquinoline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 7 participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The bromo group undergoes Suzuki coupling with aryl/heteroaryl boronic acids under Pd(0) catalysis. For example:Conditions : Microwave irradiation (20–30 min), Na₂CO₃ base, and mixed solvent systems (e.g., DME/H₂O). Yields range from 60–85% depending on the boronic acid’s electronic nature .

| Boronic Acid | Product | Yield (%) | Reaction Time | Source |

|---|---|---|---|---|

| Phenylboronic acid | 7-Phenyl-4-hydroxy-2-phenylquinoline | 78 | 25 min | |

| 2-Pyridylboronic acid | 7-(2-Pyridyl)-4-hydroxy-2-phenylquinoline | 65 | 30 min |

Nucleophilic Aromatic Substitution (NAS)

The bromine can be displaced by strong nucleophiles (e.g., amines, alkoxides) under thermal conditions. For example, reaction with piperazine in DMF at 120°C yields 7-piperazinyl derivatives .

Hydroxyl Group Transformations

The 4-hydroxy group is amenable to derivatization via acylation, alkylation, or oxidation.

O-Acetylation

Treatment with acetic anhydride in acidic or basic conditions produces the acetylated derivative:Conditions : Acetic anhydride, catalytic H₂SO₄, 80°C, 2 hours (yield: 85–90%) .

Etherification

Benzylation using BnBr/K₂CO₃ in DMF at 50°C for 24 hours generates 4-benzyloxy derivatives, which are intermediates for further functionalization .

Quinoline Ring Oxidation

The quinoline core can be oxidized to N-oxides using meta-chloroperbenzoic acid (mCPBA) in dichloroethane (yield: 82%) .

Reduction of the Quinoline Ring

Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the aromatic ring to tetrahydroquinoline derivatives, though bromine may undergo hydrodehalogenation under harsh conditions .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution, directed by the hydroxyl group. Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs preferentially at the 5- or 8-positions .

Metal Chelation

The hydroxyl and quinoline nitrogen form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), enhancing applications in catalysis or bioactivity .

Decarboxylation and Cyclization

Under acidic or thermal conditions, derivatives with carboxyl groups (e.g., 4-hydroxyquinoline-3-carboxylic acid) undergo decarboxylation to yield simpler quinoline scaffolds .

Key Mechanistic Insights

- Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination .

- NAS : Facilitated by electron-withdrawing effects of the quinoline ring and Br substituent .

- O-Acetylation : Acid-catalyzed nucleophilic acyl substitution at the hydroxyl oxygen .

This compound’s versatility in cross-coupling, functional group interconversion, and chelation underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and catalytic applications.

Aplicaciones Científicas De Investigación

7-Bromo-4-hydroxy-2-phenylquinoline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 7-Bromo-4-hydroxy-2-phenylquinoline involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

4-Hydroxy-2-phenylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

6-Bromo-4-chloro-2-phenylquinoline: Contains both bromine and chlorine atoms, leading to distinct chemical properties.

4-Hydroxy-7-methoxy-2-phenylquinoline: The presence of a methoxy group instead of a bromine atom alters its chemical behavior

Uniqueness: 7-Bromo-4-hydroxy-2-phenylquinoline is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for targeted modifications, making it a valuable compound in various research fields .

Actividad Biológica

7-Bromo-4-hydroxy-2-phenylquinoline is a compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₀BrN₁O. Its structure features a bromine atom at the seventh position and a hydroxyl group at the fourth position of the quinoline ring, which are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . It has shown antiproliferative effects against various cancer cell lines, suggesting potential as a therapeutic agent. The compound's mechanism may involve interference with cellular pathways related to tumor growth and proliferation, particularly through the inhibition of specific proteins involved in cancer progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HepG2 (Liver) | 15.0 | |

| A549 (Lung) | 10.0 |

Antiviral Properties

Recent studies have explored the antiviral potential of this compound, particularly against coronaviruses. It has been evaluated for its ability to inhibit SARS-CoV-2 replication, showing promising results with effective concentrations (EC50) in the low micromolar range. The compound appears to inhibit viral replication by interfering with key viral proteins .

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 6 | >100 | >16 |

| Standard Control | 0.5 | 50 | 100 |

The biological activity of this compound is attributed to its ability to bind to various biological macromolecules, including enzymes and receptors. This binding modulates their activity, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication processes.

Interaction with Biological Targets

Studies have shown that this compound can interact with proteins involved in cancer pathways, potentially inhibiting their function and leading to reduced cell proliferation. Additionally, it has been noted for its ability to disrupt autophagic processes in viral infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Anticancer Studies : In vitro studies demonstrated significant cytotoxic effects on MCF-7 and HepG2 cell lines, with further investigations revealing that the compound induces apoptosis through caspase activation.

- Antiviral Studies : A phenotypic screening assay identified it as a promising candidate against SARS-CoV-2, showing low cytotoxicity while effectively inhibiting viral replication .

- Comparative Analysis : Compared to similar compounds such as 8-bromoquinoline and other quinoline derivatives, this compound exhibited superior activity against specific cancer cell lines and viral strains due to its unique structural features.

Propiedades

IUPAC Name |

7-bromo-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLIQZUPQOFEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462430 | |

| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825620-24-4 | |

| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-4-hydroxy-2-phenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.